Methyl ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl)-L-prolinate
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Overview
Description
Methyl ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl)-L-prolinate is a complex organic compound that belongs to the class of hybrid peptides This compound is characterized by its unique stereochemistry, which includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl)-L-prolinate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed under optimized conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Enzymatic asymmetric synthesis is another method that can be employed, leveraging enzymes to achieve high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl)-L-prolinate can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for addition reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert these to alcohols.
Scientific Research Applications
Methyl ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl)-L-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a tool for understanding enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of Methyl ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl)-L-prolinate involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor or substrate, modulating the activity of these enzymes and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hybrid peptides and amino acid derivatives, such as:
- (2S,3R)-3-methylglutamate
- (2S,3R)-3-alkylglutamates
- (2S,3R)-3-alkenylglutamates
Uniqueness
What sets Methyl ((2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl)-L-prolinate apart is its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which confer unique reactivity and potential for diverse applications .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in both theoretical and applied research.
Properties
Molecular Formula |
C13H24N2O4 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-8(2)7-9(14)11(16)12(17)15-6-4-5-10(15)13(18)19-3/h8-11,16H,4-7,14H2,1-3H3/t9-,10+,11+/m1/s1 |
InChI Key |
WJJROQBVMHBPRW-VWYCJHECSA-N |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)OC)O)N |
Canonical SMILES |
CC(C)CC(C(C(=O)N1CCCC1C(=O)OC)O)N |
Origin of Product |
United States |
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